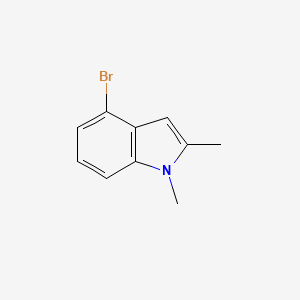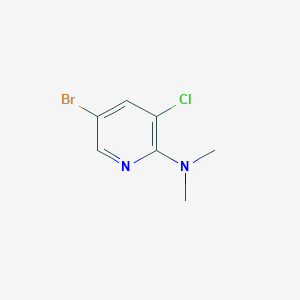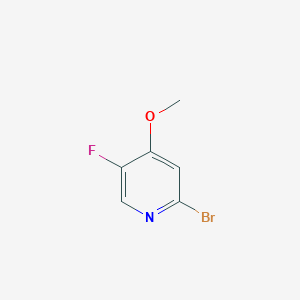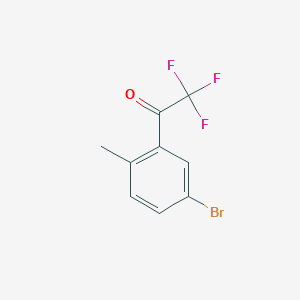
1-(5-Bromo-2-methylphenyl)-2,2,2-trifluoroethan-1-one
Overview
Description
1-(5-Bromo-2-methylphenyl)-2,2,2-trifluoroethan-1-one is an organic compound that features a brominated aromatic ring and a trifluoromethyl ketone group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(5-Bromo-2-methylphenyl)-2,2,2-trifluoroethan-1-one can be synthesized through several methods, one of which involves the bromination of 2-methylphenyl followed by the introduction of a trifluoromethyl ketone group. The process typically involves:
Bromination: Using bromine (Br2) in the presence of a catalyst such as iron (Fe) to brominate 2-methylphenyl.
Ketone Formation: Reacting the brominated product with trifluoroacetic anhydride (TFAA) under acidic conditions to introduce the trifluoromethyl ketone group.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and subsequent ketone formation using continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining precise reaction conditions and scaling up the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Bromo-2-methylphenyl)-2,2,2-trifluoroethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4).
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base such as sodium hydroxide (NaOH).
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Major Products:
Substitution: Products include various substituted derivatives depending on the nucleophile used.
Reduction: The major product is 1-(5-Bromo-2-methylphenyl)-2,2,2-trifluoroethanol.
Oxidation: The major product is 5-bromo-2-methylbenzoic acid.
Scientific Research Applications
1-(5-Bromo-2-methylphenyl)-2,2,2-trifluoroethan-1-one has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Potential use in the development of novel materials with specific electronic properties.
Pharmaceutical Research: Investigated for its potential biological activity and as a building block for drug development.
Chemical Biology: Utilized in the study of enzyme mechanisms and as a probe for biochemical pathways.
Mechanism of Action
The mechanism of action of 1-(5-Bromo-2-methylphenyl)-2,2,2-trifluoroethan-1-one involves its interaction with various molecular targets:
Molecular Targets: The brominated aromatic ring and trifluoromethyl ketone group can interact with enzymes and receptors, potentially inhibiting or modifying their activity.
Pathways Involved: The compound may affect pathways related to oxidative stress, enzyme inhibition, and signal transduction, depending on its specific interactions with biological molecules.
Comparison with Similar Compounds
1-(5-Bromo-2-methylphenyl)-2-pyrrolidinone: Similar in structure but contains a pyrrolidinone ring instead of a trifluoromethyl ketone group.
5-Bromo-2-methylphenol: Lacks the trifluoromethyl ketone group and has a hydroxyl group instead.
1-(5-Bromo-2-methylphenyl)-2,2,2-trifluoroethanol: The reduced form of the ketone compound.
Uniqueness: 1-(5-Bromo-2-methylphenyl)-2,2,2-trifluoroethan-1-one is unique due to the presence of both a brominated aromatic ring and a trifluoromethyl ketone group, which confer distinct chemical reactivity and potential for diverse applications in research and industry.
Properties
IUPAC Name |
1-(5-bromo-2-methylphenyl)-2,2,2-trifluoroethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrF3O/c1-5-2-3-6(10)4-7(5)8(14)9(11,12)13/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJAUJCIDJPNGRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Br)C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1537447-67-8 | |
| Record name | 1-(5-bromo-2-methylphenyl)-2,2,2-trifluoroethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


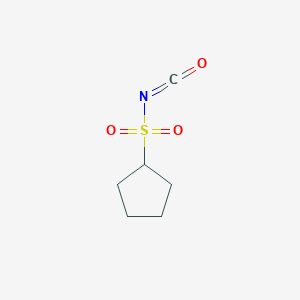


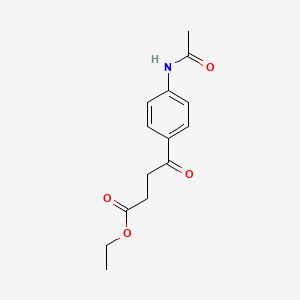
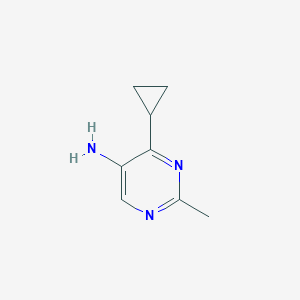
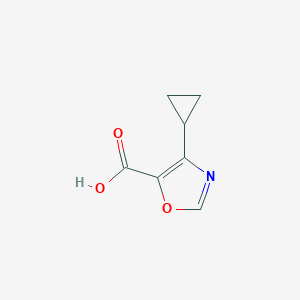
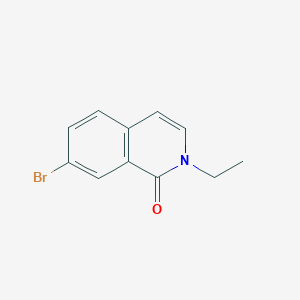
![tert-Butyl [3,4'-bipiperidine]-1'-carboxylate](/img/structure/B1380703.png)
![7-Bromo-4-oxo-4,5-dihydrofuro[3,2-c]pyridine-2-carbaldehyde](/img/structure/B1380704.png)
![2-Methyl-2-[6-(trifluoromethyl)pyridin-2-yl]propanoic acid](/img/structure/B1380706.png)
